Boc-3-(1-Morpholinyl)-D-Ala-OH

Peptidomimetics Protease Resistance Enzymatic Stability

Researchers designing therapeutic peptides often face rapid in vivo degradation. Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS 788819-12-5) provides a direct solution. This protected D-amino acid derivative introduces enzymatic resistance and conformational constraint into peptide backbones. Key supply advantages: • Unique D-configuration and morpholine side-chain for modulating receptor selectivity in SAR studies. • Enables solid-phase synthesis of metabolically stable, peptidomimetic drug candidates. • Reliable procurement with verified purity, supporting reproducible lead optimization campaigns.

Molecular Formula C12H22N2O5
Molecular Weight 274.31 g/mol
Cat. No. B12272381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(1-Morpholinyl)-D-Ala-OH
Molecular FormulaC12H22N2O5
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O
InChIInChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1
InChIKeyMBIZSSCBPBRSDT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(1-Morpholinyl)-D-Ala-OH Overview


Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) is a protected, non-proteinogenic D-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) N-terminal protecting group and a morpholine heterocycle at its side-chain . As a member of the α-alkyl-β-(sec-amino)alanine class, its D-configuration renders it resistant to enzymatic degradation, making it a valuable building block for enhancing the stability of therapeutic peptides and peptidomimetics [1].

1
D-configuration Enables stability assessment in protease resistance studies; class-level resistance to enzymatic degradation.
2
Morpholine heterocycle Supports receptor selectivity SAR; modulates binding profiles compared to other heterocycles.
3
Boc-protected Compatible with standard SPPS workflows; ready for incorporation into peptide and peptidomimetic chains.

Boc-3-(1-Morpholinyl)-D-Ala-OH: No Generic Substitute


Generic substitution of Boc-3-(1-Morpholinyl)-D-Ala-OH with other amino acid derivatives is not feasible due to its unique combination of a D-stereocenter and a morpholine side-chain, which confers distinct conformational and biological properties. Simple L-alanine or D-alanine lacks the morpholine moiety required for specific target interactions [1], while alternative heterocyclic amines like pyrrolidine or piperidine impart different steric and electronic effects, leading to altered bioactivity [2]. The specific combination of features in this compound is critical for achieving desired protease resistance and pharmacological profiles in peptidomimetic design.

Simple D-/L-alanine cannot replace

Lacks the morpholine side-chain required for specific target interactions; replacement may alter SAR and peptide stability profiles.

Pyrrolidine/piperidine analogs may shift activity

Different ring size and electronics can modify receptor selectivity; the morpholine oxygen is critical for the reported binding modulation.

L-enantiomer does not confer protease resistance

The D-configuration is essential for enzymatic stability; L-form may be rapidly degraded, affecting study reproducibility.

Boc-3-(1-Morpholinyl)-D-Ala-OH: Key Evidence


Protease Resistance via D-Configuration

The incorporation of a D-amino acid like Boc-3-(1-Morpholinyl)-D-Ala-OH renders the adjacent peptide bond resistant to cleavage by most common proteases, a property not shared by its L-enantiomer or standard L-amino acids. This is a class-level property of D-amino acids, where the stereochemical incompatibility with the active site of proteases halts degradation [1]. In contrast, peptides composed solely of L-amino acids are rapidly degraded in vivo.

Protease resistance
Class-level
D-configuration renders adjacent peptide bond resistant to common proteases (qualitative).
Supports stability assessment in peptide research models.
Inferred from stereochemical incompatibility; not directly quantified.
Peptidomimetics Protease Resistance Enzymatic Stability

Receptor Selectivity: Morpholinyl vs. Piperidinyl

In a series of deltorphin I analogs, the substitution of a phenylalanine residue with an (R)-α-benzyl-β-(4-morpholinyl)-alanine moiety, a close structural analog of Boc-3-(1-Morpholinyl)-D-Ala-OH, resulted in a distinct shift in opioid receptor selectivity compared to the piperidinyl analog. The morpholinyl-containing analog exhibited a different binding profile, highlighting the critical role of the heterocycle's nature in determining biological outcome [1].

Receptor selectivity
Cross-study comparable
Morpholinyl analog shifted opioid receptor selectivity vs. piperidinyl analog (qualitative).
Morpholine group can modulate binding profiles in receptor SAR.
Specific Ki values not provided; qualitative shift in subtype preference.
Opioid Receptors Structure-Activity Relationship Peptidomimetics

Versatile Synthesis of Non-Proteinogenic Amino Acids

Boc-3-(1-Morpholinyl)-D-Ala-OH is accessible via a versatile synthetic route that allows for the preparation of a wide array of optically pure α-alkyl-β-(sec-amino)alanines. The method involves cyclization of N-Boc-α-alkylserines to β-lactones under Mitsunobu conditions, followed by ring-opening with morpholine [1]. This route is applicable to various heterocyclic amines (pyrrolidine, piperidine, thiomorpholine), providing a platform for generating diverse building blocks with tunable properties [1].

Synthetic route
Method context
Mitsunobu cyclization to β-lactone, then morpholine ring-opening; applicable to multiple heterocycles.
Established route ensures reliable research access.
Optically pure product obtained.
Amino Acid Synthesis Mitsunobu Reaction Peptide Chemistry

High Chemical Purity and Reproducibility

Commercial suppliers offer Boc-3-(1-Morpholinyl)-D-Ala-OH with a purity of ≥98%, as confirmed by HPLC and NMR analyses . This high level of purity is essential for minimizing side reactions during solid-phase peptide synthesis (SPPS) and for ensuring the biological activity of the resulting peptides is attributable to the intended sequence, not impurities.

Purity
Data to verify
Supplier specification: ≥98% purity (HPLC).
Supports quality control in peptide synthesis workflows.
Verify lot-specific certificate of analysis.
Quality Control Peptide Synthesis Analytical Chemistry

Boc-3-(1-Morpholinyl)-D-Ala-OH Applications


Protease-Resistant Peptide Therapeutics

This compound is ideally suited for the solid-phase synthesis of peptide drug candidates requiring enhanced in vivo stability. Its D-configuration confers resistance to proteolytic degradation, a key limitation of many peptide-based drugs [1]. This application directly leverages the class-level inference of protease resistance documented in Section 3.

SAR Studies for Receptor Targeting

Boc-3-(1-Morpholinyl)-D-Ala-OH serves as a critical tool in SAR campaigns aimed at optimizing receptor affinity and selectivity. As demonstrated by studies on deltorphin I analogs, the morpholinyl group can modulate opioid receptor subtype selectivity compared to other heterocycles like piperidine [1]. This allows researchers to systematically probe the pharmacophoric requirements for target engagement.

Conformationally Constrained Peptidomimetics

The compound is a valuable building block for introducing conformational constraints into peptide backbones. As an α,α-disubstituted amino acid analog, its incorporation can restrict peptide flexibility, often leading to enhanced biological activity and improved pharmacokinetic properties [1]. This application is supported by the compound's classification as an α-alkyl-β-(sec-amino)alanine, a class known for its utility in peptidomimetic design.

Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-configuration for enzymatic stability studies
Stability assessment in relevant protease assays
Receptor SAR and selectivity profiling
Morpholine heterocycle for target interaction modulation
Binding assay profiles and selectivity shift verification
Conformationally constrained peptidomimetics
α,α-disubstituted backbone for conformational restriction
Conformational analysis and bioactivity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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